BenchChemオンラインストアへようこそ!

BMS-582949 hydrochloride

Kinase selectivity profiling Off-target activity p38 MAPK signaling

BMS-582949 hydrochloride is a highly selective p38α MAPK inhibitor (>2000-fold over 57 kinases, 450-fold over Jnk2) with a dual-action mechanism inhibiting both catalytic activity and autophosphorylation. Unlike generic p38 inhibitors, this compound offers high oral bioavailability (90% mice, 60% rats), weak CYP inhibition (CYP3A4 IC50 18-40 μM; others >40 μM), and dose-dependent efficacy in rodent models of arthritis, psoriasis, and atherosclerosis. Select for rigorous p38α-specific pathway analysis without off-target confounding.

Molecular Formula C22H27ClN6O2
Molecular Weight 442.9 g/mol
CAS No. 912806-16-7
Cat. No. B1667224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-582949 hydrochloride
CAS912806-16-7
SynonymsBMS-582949;  BMS 582949;  BMS582949;  PS-540446;  PS 540446;  PS540446.
Molecular FormulaC22H27ClN6O2
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C.Cl
InChIInChI=1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H
InChIKeyBIYQUPNVBIOJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-582949 Hydrochloride (CAS 912806-16-7) for Scientific Procurement: A Clinically-Validated p38α MAPK Inhibitor


BMS-582949 hydrochloride (CAS 912806-16-7) is the hydrochloride salt form of a potent, orally bioavailable, and highly selective p38α mitogen-activated protein kinase (MAPK) inhibitor [1]. Originally developed by Bristol-Myers Squibb, this small molecule advanced to Phase II clinical evaluation for multiple inflammatory indications including rheumatoid arthritis and moderate-to-severe plaque psoriasis [2]. The compound represents a well-characterized research tool with extensive documentation of its biochemical potency, kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy across multiple preclinical disease models [1].

Procurement Risk Alert: Why BMS-582949 Hydrochloride Cannot Be Arbitrarily Substituted


While multiple p38 MAPK inhibitors exist as research tools (e.g., SB203580, BIRB796, losmapimod), their biochemical profiles, selectivity windows, and pharmacokinetic behaviors differ substantially, rendering them non-interchangeable in experimental settings [1]. In-class compounds exhibit varying degrees of subtype selectivity (pan-p38 vs. p38α-selective), divergent off-target kinase inhibition profiles, and distinct oral bioavailability characteristics that directly impact in vivo study design and data reproducibility [2]. BMS-582949's specific combination of high p38α selectivity (>2000-fold over 57 kinases), dual-action inhibitory mechanism, and favorable pharmacokinetic profile in preclinical species represents a defined and documented phenotype that generic substitutions cannot replicate without extensive re-validation [3].

Quantitative Differentiation Evidence: BMS-582949 Hydrochloride vs. Key Comparators


Kinase Selectivity: BMS-582949 Demonstrates >2000-Fold p38α Selectivity Over 57 Kinases

BMS-582949 exhibits exceptional selectivity for p38α over a diverse panel of 57 kinases, with quantitative selectivity factors of >2000-fold against the panel, 450-fold over Jnk2, and 190-fold over Raf [1]. In contrast, the comparator BIRB796 (Doramapimod) is a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), showing only 330-fold selectivity versus JNK2 . This selectivity difference is critical when experimental outcomes depend on p38α-specific pathway interrogation.

Kinase selectivity profiling Off-target activity p38 MAPK signaling

CYP450 Inhibition Profile: BMS-582949 Minimizes Drug-Drug Interaction Liability

BMS-582949 shows a favorable CYP450 inhibition profile: it has no significant effect on CYP1A2, 2C9, 2C19, and 2D6 (IC50 >40 μM) and is only a weak inhibitor of CYP3A4 (IC50 18-40 μM) [1]. In contrast, the earlier comparator VX-745 (Neflamapimod) exhibits more pronounced CYP inhibition liabilities, while BIRB796 has documented clinical liver enzyme elevation issues [2]. The clean CYP profile of BMS-582949 supports combination studies and reduces metabolic confounding.

CYP450 inhibition Drug-drug interaction Metabolic stability

Oral Bioavailability: BMS-582949 Achieves 90% in Mice and 60% in Rats

BMS-582949 demonstrates high oral bioavailability in preclinical species: 90% in mice and 60% in rats, with a clearance rate of 4.4 mL/min/kg following a 10 mg/kg oral dose in mice [1]. While comparator SB203580 is a widely used tool compound with p38α IC50 of 136 ± 64 nM, its oral bioavailability is substantially lower (class-level inference: poor oral PK limits in vivo utility) [2]. BMS-582949's favorable PK enables robust oral dosing for chronic inflammation models.

Oral bioavailability Pharmacokinetics In vivo dosing

Cellular TNFα Inhibition: 50 nM IC50 in Human PBMC

In human peripheral blood mononuclear cells (hPBMC), BMS-582949 inhibits TNFα production with an IC50 of 50 nM [1]. Comparator BIRB796 shows an EC50 of 18 nM for TNFα inhibition in THP-1 cells . While BIRB796 appears more potent on a per-nanomolar basis in this specific cellular context, the cellular potency of BMS-582949 remains within a functional range that, combined with its superior selectivity profile, supports meaningful target engagement in inflammatory cell assays.

TNFα inhibition Cellular potency Inflammation model

In Vivo Efficacy: Dose-Dependent Paw Swelling Reduction in Rat Adjuvant Arthritis

In the rat adjuvant arthritis model (a pseudoestablished disease model), BMS-582949 (10 and 100 mg/kg, oral, once daily) produced significant, dose-dependent reductions in paw swelling [1]. This efficacy was observed despite BMS-582949 being slightly less potent than its predecessor (compound 1a) in the biochemical p38α assay; however, the superior PK profile of BMS-582949 compensated, yielding better in vivo efficacy than 1a in the same model [2]. Comparator BIRB796 (Doramapimod) was discontinued from Phase II development due to lack of efficacy in rheumatoid arthritis [3].

Adjuvant arthritis In vivo efficacy Anti-inflammatory activity

Optimal Application Scenarios for BMS-582949 Hydrochloride in Research and Industrial Settings


p38α-Specific Pathway Dissection in Inflammatory Signaling

Investigators requiring clean p38α-specific inhibition without confounding activity on p38β/γ/δ or off-target kinases should select BMS-582949 based on its >2000-fold selectivity over 57 kinases and 450-fold selectivity over Jnk2 [1]. This selectivity profile supports rigorous pathway analysis in macrophage, T-cell, and synoviocyte inflammation models where p38α is the primary driver of cytokine production.

Oral In Vivo Efficacy Studies in Chronic Inflammation Models

BMS-582949 is well-suited for oral dosing in rodent models of rheumatoid arthritis (adjuvant arthritis), psoriasis, and atherosclerosis, leveraging its high oral bioavailability (90% mice, 60% rats) and demonstrated dose-dependent efficacy at 10-100 mg/kg [2]. The compound's favorable PK profile reduces the need for intravenous or intraperitoneal administration, simplifying chronic dosing regimens.

Combination Studies Requiring Minimal CYP-Mediated Drug Interactions

For experiments involving co-administration with other small molecules (e.g., methotrexate in rheumatoid arthritis models or statins in atherosclerosis studies), BMS-582949's weak CYP inhibition profile (CYP3A4 IC50 18-40 μM; other CYPs >40 μM) minimizes confounding pharmacokinetic interactions [3]. This characteristic makes BMS-582949 a preferred tool compound for combination therapy investigations.

Dual-Action p38 Inhibition Research

BMS-582949 is distinguished by its dual-action mechanism: it inhibits both p38 kinase catalytic activity and p38 autophosphorylation/activation, a property that may confer resistance to feedback activation mechanisms observed with some p38 inhibitors [4]. This unique pharmacological feature supports research into p38 activation dynamics and inhibitor resistance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-582949 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.